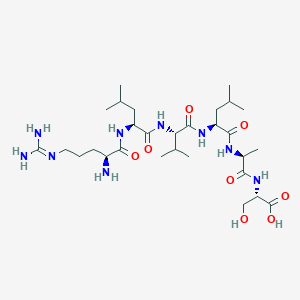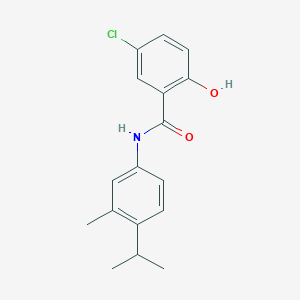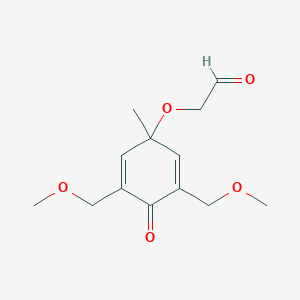
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one is a complex organic compound characterized by its unique structure, which includes methoxymethyl and oxoethoxy groups attached to a cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a cyclohexadiene derivative with methoxymethyl chloride under basic conditions, followed by the introduction of the oxoethoxy group through esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxoethoxy group can be reduced to a hydroxyl group under mild conditions.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl groups can yield methoxyacetic acid, while reduction of the oxoethoxy group can produce 2-hydroxyethoxy derivatives.
Applications De Recherche Scientifique
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one involves its interaction with specific molecular targets and pathways. The methoxymethyl and oxoethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Shares structural similarities but differs in functional groups and reactivity.
2-Methoxyphenylboronic acid: Contains a methoxy group but has a different core structure and chemical behavior.
Uniqueness
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one is unique due to its combination of methoxymethyl and oxoethoxy groups on a cyclohexadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
881181-63-1 |
|---|---|
Formule moléculaire |
C13H18O5 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
2-[3,5-bis(methoxymethyl)-1-methyl-4-oxocyclohexa-2,5-dien-1-yl]oxyacetaldehyde |
InChI |
InChI=1S/C13H18O5/c1-13(18-5-4-14)6-10(8-16-2)12(15)11(7-13)9-17-3/h4,6-7H,5,8-9H2,1-3H3 |
Clé InChI |
XPHMWDGRVUDAAU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(=O)C(=C1)COC)COC)OCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl {[4-(benzyloxy)phenyl]methyl}carbamate](/img/structure/B12595503.png)
![Dimethyl (2'Z)-1,3-dibutyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12595505.png)
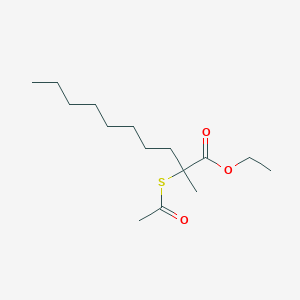
![6-[(3-chlorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12595519.png)
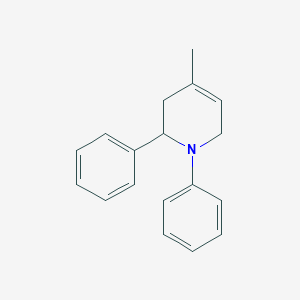
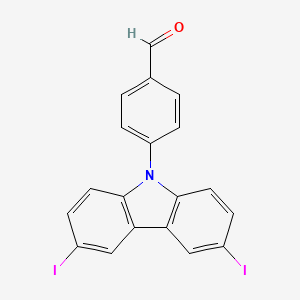
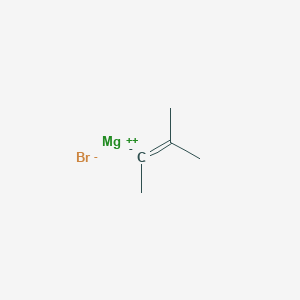
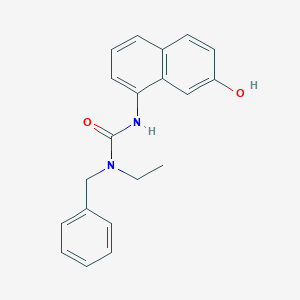
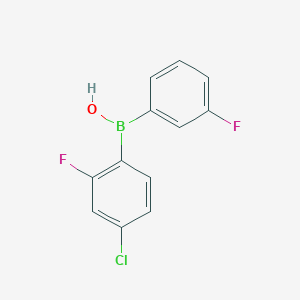
![Pyrimidine, 2-[(3-methylphenyl)thio]-](/img/structure/B12595552.png)
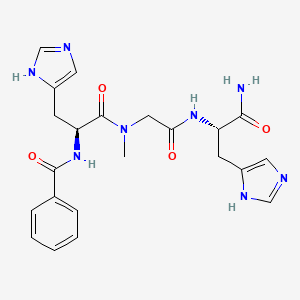
![Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12595568.png)
